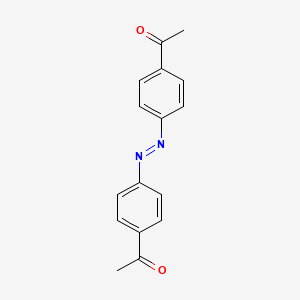

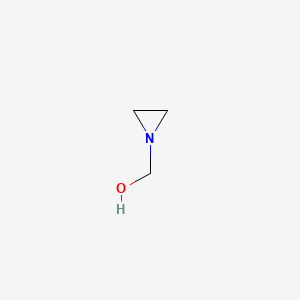

![molecular formula C7H8O B3064778 [U-Ring-13C6]-Benzenemethanol CAS No. 201740-95-6](/img/structure/B3064778.png)

[U-Ring-13C6]-Benzenemethanol

Descripción general

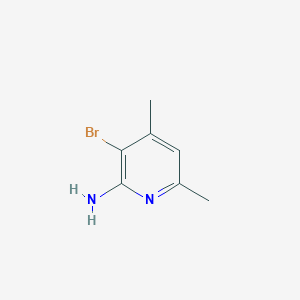

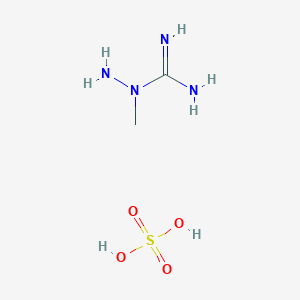

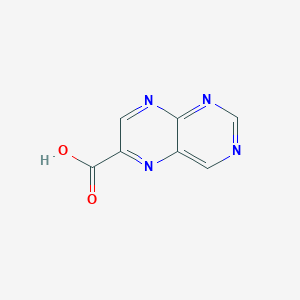

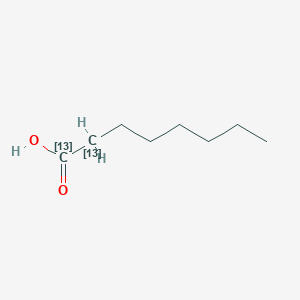

Descripción

A compound’s description typically includes its chemical structure, molecular formula, and physical appearance. It may also include its uses and applications in various fields .

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create a compound. This can include the raw materials used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

Chemical reactions analysis involves studying how a compound reacts with other substances. This can include understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis

Physical properties of a compound can include its state of matter (solid, liquid, gas), melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to change into a new substance with different properties .Aplicaciones Científicas De Investigación

Selective Oxidation to Benzaldehyde

Benzyl alcohol-13C6 can be selectively oxidized to benzaldehyde, a process of crucial importance for industrial catalysis . This process involves the use of Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC), which have been shown to exhibit excellent performance . The 4-Co1/NC catalyst achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .

Electrochemical Oxidation

Benzyl alcohol-13C6 can also be subjected to electrochemical oxidation to produce high-purity benzaldehyde . This process uses a “sandwich-type” organic-solid-water (OSW) system, consisting of a benzyl alcohol organic phase, KOH aqueous electrolyte, and porous anodes with Janus-like superwettability . This system allows for efficient electrooxidation of high-concentration benzyl alcohol to benzaldehyde .

Photocatalytic Splitting

Photocatalytic splitting of benzyl alcohol into hydrogen and the corresponding carbonyl compounds is another application . This process has potential applications in the production of clean H2 fuel and high-value chemicals using solar light as the sole energy input .

Mecanismo De Acción

Benzyl Alcohol-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienylmethanol, [U-Ring-13C6]-Benzenemethanol, or (~13~C_6_)Phenylmethanol, is a stable isotope of Benzyl Alcohol . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .

Target of Action

Benzyl alcohol, the non-isotopic counterpart, is known to target lice, inhibiting them from closing their respiratory spiracles .

Mode of Action

Benzyl Alcohol-13C6’s mode of action is similar to that of Benzyl Alcohol. It inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate .

Biochemical Pathways

Benzyl Alcohol-13C6 is involved in the peroxisomal β-oxidative pathway, which contributes to the biosynthesis of Salicylic Acid . This pathway involves the conversion of cinnamoyl-CoA to benzoyl-CoA, a substrate of HSR201, a benzyl alcohol O-benzoyltransferase . Additionally, it is metabolized via the catechol ortho-pathway in certain bacterial systems .

Pharmacokinetics

The use of stable isotopes like 13c in drug molecules has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Benzyl alcohol, its non-isotopic counterpart, is known to cause serious eye irritation and is harmful if swallowed or inhaled .

Action Environment

The action, efficacy, and stability of Benzyl Alcohol-13C6 can be influenced by various environmental factors. For instance, it is recommended that the compound be stored under specific conditions for optimal stability . Additionally, its safety precautions suggest that it should be used only outdoors or in a well-ventilated area .

Safety and Hazards

Propiedades

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-ZXJNGCBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584347 | |

| Record name | (~13~C_6_)Phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.094 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[U-Ring-13C6]-Benzenemethanol | |

CAS RN |

201740-95-6 | |

| Record name | Benzene-13C6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201740-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C_6_)Phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201740-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Carboxyphenoxy)ethoxy]benzoic acid](/img/structure/B3064708.png)

![N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B3064716.png)

![1,2,3,5-Tetrachloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene](/img/structure/B3064728.png)